REACTION_CXSMILES
|
[F:1][CH:2]([F:5])[CH2:3]Cl.[CH2:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>O>[CH2:6]([NH:13][CH2:3][CH:2]([F:5])[F:1])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
|
Name
|
|
Quantity
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1152 g
|
Type
|
reactant
|
Smiles
|
FC(CCl)F
|
Name
|
|
Quantity
|
403 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
700 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the aqueous phase is separated
|
Type
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ADDITION
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Details
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is converted back into free benzylamine by addition of sodium hydroxide solution
|
Type
|
DISTILLATION
|
Details
|
The organic phase is first distilled at standard pressure
|
Type
|
DISTILLATION
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Details
|
the unreacted 2,2-difluoro-1-chloroethane being distilled off
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation
|
Type
|
DISTILLATION
|
Details
|
the remaining traces of 2,2-difluoro-1-chloroethane being distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NCC(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 306 g | |
YIELD: PERCENTYIELD | 95.6% | |
YIELD: CALCULATEDPERCENTYIELD | 48.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |